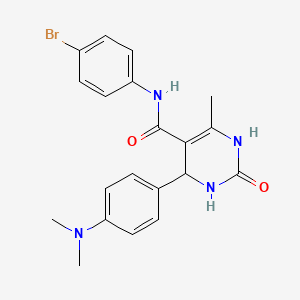

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring with substituents influencing its physicochemical and biological properties. Key structural features include:

- 4-(Dimethylamino)phenyl group: Enhances solubility via basicity and participates in hydrogen bonding.

- 6-Methyl and 2-oxo groups: Influence ring conformation and electronic properties.

The compound is hypothesized to exhibit biological activity similar to dihydropyrimidone derivatives, such as thymidine phosphorylase inhibition (linked to antitumor effects) . Synthesis likely involves cyclocondensation of substituted aldehydes, β-ketoamides, and urea/thiourea derivatives, as seen in structurally related compounds .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4O2/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRZLVYGUABPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Aromatic rings : The presence of bromophenyl and dimethylaminophenyl groups enhances its lipophilicity and may influence its biological interactions.

- Tetrahydropyrimidine core : This structure is often associated with various pharmacological activities.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 416.31 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. A study on related thiazole derivatives demonstrated significant in vitro antimicrobial activity against various pathogens, suggesting that similar structures may possess comparable efficacy against microbial resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

-

Cell Line Studies :

- In vitro studies on human breast adenocarcinoma cell lines (MCF7) showed that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The Sulforhodamine B (SRB) assay was utilized to evaluate cytotoxic effects, revealing promising results for compounds with tetrahydropyrimidine cores .

- Another study highlighted that certain derivatives act as topoisomerase II inhibitors, leading to G2/M phase arrest in cancer cells, which is crucial for therapeutic efficacy against tumors .

- Mechanism of Action :

Case Studies

Several case studies have documented the biological activities of compounds structurally related to this compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar compounds have been synthesized and evaluated for their efficacy against cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells. In vitro studies using the MCF7 breast adenocarcinoma cell line demonstrated promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of related structures exhibit significant activity against various microbial strains, which can be crucial in addressing antibiotic resistance. The synthesis of novel derivatives has shown enhanced effectiveness in combating resistant strains through mechanisms that disrupt microbial cell function .

Cosmetic Applications

The compound's unique chemical structure allows it to be utilized in cosmetic formulations. Its properties can enhance the stability and effectiveness of active ingredients in skincare products. Studies have shown that compounds with similar functionalities can improve skin hydration and provide protective effects against environmental stressors . The incorporation of such compounds into formulations is subject to rigorous safety assessments to comply with regulatory standards.

Pharmaceutical Formulation

Drug Delivery Systems

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be integrated into drug delivery systems due to its favorable pharmacokinetic properties. Its ability to enhance bioavailability makes it a candidate for developing targeted therapies that require precise delivery mechanisms . Research into polymer-based delivery systems has shown that incorporating such compounds can improve therapeutic outcomes by ensuring sustained release at the target site.

Research Studies and Findings

Comparison with Similar Compounds

Substituent Effects on the Phenyl Rings

A. Bromophenyl vs. Methoxyphenyl ()

- Target Compound (4-bromophenyl) : Bromine’s electronegativity and size enhance halogen bonding with biological targets (e.g., enzymes), increasing potency. Lipophilicity improves membrane permeability but may reduce aqueous solubility.

- For example, methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () showed moderate activity (IC₅₀: 31–34 µM), suggesting bromine’s superiority in enhancing inhibition .

B. Dimethylaminophenyl vs. Trifluoromethylphenyl ()

- 4-(Dimethylamino)phenyl: The dimethylamino group’s basicity (pKa ~8–9) allows pH-dependent protonation, facilitating interactions with acidic residues in enzyme active sites.

- 4-(Trifluoromethyl)phenyl (): The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing hydrogen-bonding capacity. Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () exhibited lower activity (IC₅₀: 36 µM), highlighting the dimethylamino group’s advantage in target engagement .

Core Modifications: Oxo vs. Thioxo ()

- 2-Oxo Group (Target Compound) : The carbonyl oxygen participates in hydrogen bonding with residues like serine or threonine in enzymes. This is critical for thymidine phosphorylase inhibition, as seen in compound 66.3 (), which shares the 4-bromophenyl substitution .

- 2-Thioxo Derivatives (): Replacement of oxygen with sulfur (e.g., N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thioxo analogs) increases lipophilicity and alters electronic properties.

Structural and Conformational Insights

- Hydrogen Bonding: The target compound’s 2-oxo group and dimethylamino moiety likely form intramolecular hydrogen bonds, stabilizing the bioactive conformation. Similar patterns were observed in N-(2-fluorophenyl)pyrimidin-4-amine derivatives (), where hydrogen bonding dictated crystal packing and solubility .

- Ring Puckering : The tetrahydropyrimidine ring adopts a boat or chair conformation, influenced by substituents. Cremer-Pople parameters () could quantify puckering, but experimental data for this compound is lacking.

Q & A

Q. What are the common synthetic routes for N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves multi-step protocols, such as:

- Acid-catalyzed cyclocondensation : A one-pot reaction using aldehydes, urea derivatives, and β-ketoamides under reflux conditions in polar aprotic solvents (e.g., ethanol or acetic acid) .

- Stepwise functionalization : Bromophenyl and dimethylamino groups are introduced via Suzuki coupling or nucleophilic substitution, followed by cyclization to form the tetrahydropyrimidine core . Key considerations include temperature control (70–100°C), solvent selection (e.g., DMF for solubility), and purification via column chromatography .

Q. How is the compound characterized after synthesis?

Essential characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.9–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

- Melting Point Analysis : Consistency in melting range (e.g., 216–218°C for analogous compounds) indicates purity .

Q. What structural features influence its reactivity and stability?

- The bromophenyl group enhances electrophilic substitution potential but may introduce steric hindrance .

- The dimethylamino group acts as an electron donor, increasing solubility in polar solvents and influencing hydrogen-bonding interactions .

- The tetrahydropyrimidine ring adopts a boat conformation, with intramolecular hydrogen bonds (N–H⋯O) stabilizing the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .

- Catalyst selection : Lewis acids (e.g., ZnCl2) or iodine can accelerate cyclocondensation .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like oxidation . Example: A 96% yield was achieved for a related compound using DMF at 80°C and 12-hour reaction time .

Q. How can contradictions in spectral data (e.g., NMR) be resolved?

- 2D NMR techniques (e.g., COSY, NOESY) clarify ambiguous proton couplings and spatial arrangements .

- X-ray crystallography : Resolves regiochemistry disputes (e.g., dihedral angles between aromatic rings and the pyrimidine core) .

- Cross-validation : Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. How do substituents (e.g., bromo, dimethylamino) affect biological activity?

- Bromophenyl : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites) but may reduce metabolic stability .

- Dimethylamino : Increases basicity, improving interaction with negatively charged residues in proteins .

- Structure-Activity Relationship (SAR) : Analogous compounds with electron-withdrawing groups (e.g., trifluoromethyl) show higher antimicrobial activity, suggesting electronic effects dominate over steric factors .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .

- Data Interpretation : Use triplicate measurements for spectral data and report confidence intervals .

- Crystallography : Deposit crystal structures in public databases (e.g., CCDC) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.